4-Bromo-2-fluoro-1-isopropoxybenzene
Overview
Description
4-Bromo-2-fluoro-1-isopropoxybenzene is an aromatic compound with the molecular formula C9H10BrFO. It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-isopropoxybenzene typically involves the bromination and fluorination of isopropoxybenzene derivatives. One common method is the bromination of 2-fluoro-1-isopropoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Amino, thiol, or alkoxy derivatives of the benzene ring.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Hydroquinones or alcohols.
Scientific Research Applications
4-Bromo-2-fluoro-1-isopropoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-Bromo-1-fluoro-2-methoxybenzene
- 4-Bromo-2-fluoro-1-ethoxybenzene
- 4-Bromo-2-fluoro-1-propoxybenzene
Comparison: 4-Bromo-2-fluoro-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to methoxy, ethoxy, or propoxy derivatives. This uniqueness affects its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRUYDNRLXHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378428 | |
Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-80-3 | |
Record name | 4-Bromo-2-fluoro-1-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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